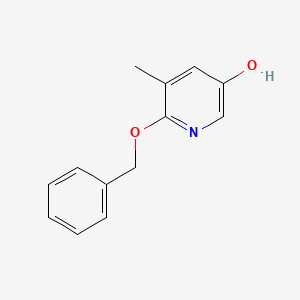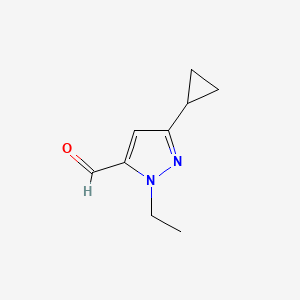
3-cyclopropyl-1-ethyl-1H-pyrazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopropyl-1-ethyl-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.208. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
5-Cyclopropyl-2-ethylpyrazole-3-carbaldehyde is a pyrazole derivative, a class of compounds known for their significant importance in various areas of chemistry and industry . Pyrazole derivatives have been shown to interact with a variety of biological targets, including 5-HT3A receptors, allosteric inhibitors, and others . .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function
Biochemical Pathways
Pyrazole derivatives, including 5-Cyclopropyl-2-ethylpyrazole-3-carbaldehyde, can be used as building blocks in organic synthesis to create more valuable and bioactive molecules . They can be used to achieve pyrazole fused/linked heterocyclic skeletons by employing different organic transformations
Result of Action
The investigation of pyrazole derivatives has resulted in the formation of a range of biologically potent heterocyclic structures . Derivatives synthesized from pyrazole carbaldehydes have demonstrated favourable biological uses like 5-HT3A receptor antagonists, allosteric inhibitors, insecticidal activity, antioxidant, antifungal, antiproliferative and antimicrobial
Análisis Bioquímico
Biochemical Properties
5-Cyclopropyl-2-ethylpyrazole-3-carbaldehyde, as a pyrazole derivative, can interact with a variety of enzymes, proteins, and other biomoleculesPyrazole derivatives have been shown to be used as building blocks in organic synthesis to create more valuable and bioactive molecules .
Cellular Effects
Pyrazole derivatives have been shown to have a range of biological activities, including acting as 5-HT3A receptor antagonists, allosteric inhibitors, and showing insecticidal, antioxidant, antifungal, antiproliferative, and antimicrobial activities .
Molecular Mechanism
It is known that pyrazole derivatives can interact with various biomolecules, potentially influencing gene expression and enzyme activity .
Metabolic Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical reactions .
Subcellular Localization
The localization of similar compounds can be influenced by various factors, including targeting signals and post-translational modifications .
Propiedades
IUPAC Name |
5-cyclopropyl-2-ethylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-11-8(6-12)5-9(10-11)7-3-4-7/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGMMBSLTIKWNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
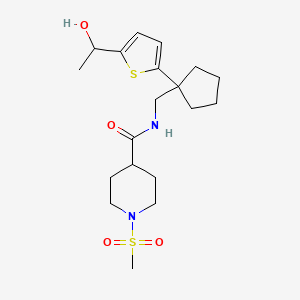



![(E)-9-methyl-2-(phenylamino)-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2770894.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2770895.png)
![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2770896.png)
![N-[(furan-2-yl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2770897.png)
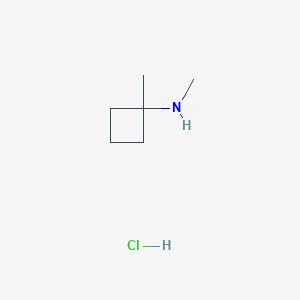
![3-Cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2770899.png)
![Tert-butyl 4-hydroxy-4-[(piperidin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2770903.png)
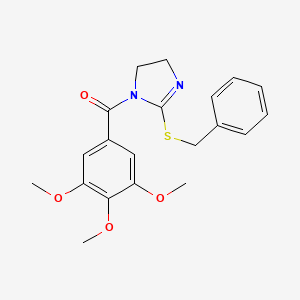
![N-(4-methoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2770909.png)
